4-Carbaldehyde Regioisomer in Baylis-Hillman Reactions
The 4-isoxazolecarbaldehyde scaffold, specifically represented by this compound, exhibits distinctively slower Baylis-Hillman reaction kinetics compared to analogous 3- and 5-isoxazolecarbaldehydes. This is attributed to the proximity of the heteroatom to the formyl group in the 3- and 5-isomers, which accelerates reactivity [1]. The target compound's predicted lower reactivity allows for greater synthetic control in multi-step sequences where chemoselectivity is paramount, offering a tangible advantage over faster-reacting isomeric aldehydes.
| Evidence Dimension | Baylis-Hillman Reaction Relative Reactivity |
|---|---|
| Target Compound Data | Predictably slower reactivity (specific rate constants not available for this compound) |
| Comparator Or Baseline | Substituted 3- and 5-isoxazolecarbaldehydes (e.g., 3-aryl-5-formyl-isoxazole-4-carboxylate) |
| Quantified Difference | The parent study notes the 3- and 5-isomers undergo a 'significantly faster' reaction, but the target compound's exact rate versus a specific comparator is not quantified. |
| Conditions | Baylis-Hillman reaction conditions as described in [1] (DABCO, room temperature). Value is a class-level inference from the 4-carbaldehyde regioisomer behavior. |
Why This Matters
For synthetic route design, the predictable lower reactivity of the 4-aldehyde enables its selective functionalization in the presence of more reactive aldehydes, a critical advantage for complex molecule assembly.
- [1] Singh, R. P., et al. Insights into the bromination of 3-aryl-5-methyl-isoxazole-4-carboxylate: synthesis of 3-aryl-5-bromomethyl-isoxazole-4-carboxylate as precursor to 3-aryl-5-formyl-isoxazole-4-carboxylate. Tetrahedron, 2004, 60(10), 2301-2310. View Source
